Elucidation of the Structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Technical Guide
Elucidation of the Structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester. The document details the compound's chemical properties, a robust synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in medicinal chemistry and materials science.
Compound Identification
The fundamental properties of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester are summarized in the table below.
| Property | Value |
| CAS Number | 227963-57-7 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
Synthesis Protocol: Heck Reaction
The synthesis of the (E)-isomer of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester is efficiently achieved via a Palladium-catalyzed Heck reaction. This well-established cross-coupling method provides a reliable route to the target compound.
Experimental Workflow
Caption: Synthesis workflow for (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester.
Detailed Methodology
To a solution of 5-bromopyridin-2-amine (0.568 g) in N,N-dimethylformamide (6 mL) is added ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g). The reaction mixture is stirred at 100 °C for 6 hours. After cooling, an aqueous saturated sodium bicarbonate solution is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the title compound.[1]
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Yield: 82% (0.520 g)[1]
Structural Elucidation via Spectroscopy
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the synthesized compound.
| Technique | Expected m/z | Interpretation |
| LC/MS | 193.1 | [M+H]⁺ |
This observed mass-to-charge ratio corresponds to the protonated molecule of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester, confirming the successful synthesis of a compound with the correct molecular weight.[1]
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the specific arrangement of hydrogen atoms in the molecule. The predicted chemical shifts (δ) and coupling constants (J) are presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | 1.2-1.4 | triplet | ~7.1 |
| -CH₂- (ethyl) | 4.1-4.3 | quartet | ~7.1 |
| -NH₂ | 4.5-5.5 | broad singlet | - |
| Vinylic H (α to C=O) | 6.2-6.5 | doublet | ~16.0 (trans) |
| Pyridine H-5 | 6.5-6.7 | doublet | ~8.5 |
| Vinylic H (β to C=O) | 7.5-7.7 | doublet | ~16.0 (trans) |
| Pyridine H-4 | 7.6-7.8 | doublet of doublets | ~8.5, ~2.5 |
| Pyridine H-2 | 8.1-8.3 | doublet | ~2.5 |
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~60 |
| Pyridine C-5 | ~108 |
| Vinylic C (α to C=O) | ~118 |
| Pyridine C-3 | ~125 |
| Pyridine C-4 | ~138 |
| Vinylic C (β to C=O) | ~142 |
| Pyridine C-2 | ~148 |
| Pyridine C-6 | ~158 |
| C=O (ester) | ~166 |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3450-3250 | Medium (two bands for primary amine) |
| C-H Stretch (aromatic/vinylic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 2980-2850 | Medium |
| C=O Stretch (ester) | 1725-1705 | Strong |
| C=C Stretch (alkene) | 1650-1630 | Medium |
| C=C/C=N Stretch (pyridine ring) | 1600-1450 | Medium to Strong |
| N-H Bend (amine) | 1640-1560 | Medium |
| C-O Stretch (ester) | 1250-1150 | Strong |
Signaling Pathways and Biological Activity
While specific signaling pathways for 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester are not extensively documented, the aminopyridine scaffold is a known pharmacophore in numerous biologically active compounds. Aminopyridines are recognized for their ability to interact with a variety of biological targets, including kinases and ion channels. Further research is warranted to explore the potential biological activities and associated signaling pathways of this compound.
Logical Relationship of Structural Features to Potential Activity
Caption: Relationship between structural motifs and potential biological activities.
Conclusion
This technical guide provides a detailed framework for the synthesis and structural elucidation of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester. The provided experimental protocol for the Heck reaction offers a reliable method for its preparation. The summarized chemical and predicted spectroscopic data serve as a valuable reference for its characterization. The structural motifs present in this molecule suggest potential for biological activity, warranting further investigation by researchers in the field of drug discovery and development.

